3-(3-chlorobenzyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid -

3-(3-chlorobenzyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid

Catalog Number: EVT-5466540
CAS Number:
Molecular Formula: C19H21ClN2O2
Molecular Weight: 344.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide

  • Compound Description: This compound serves as a key starting material in the synthesis of Zidebactam, a novel β-lactam enhancer drug. []
  • Relevance: This compound shares the piperidine-3-carboxylic acid core with 3-(3-chlorobenzyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid. The key structural difference lies in the substitution at the nitrogen atom and the presence of the hydrazide group instead of the 3-chlorobenzyl and pyridin-3-ylmethyl substituents found in the target compound. []

(S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114]

  • Compound Description: (S)-SNAP-5114 is a potent inhibitor of the murine γ-aminobutyric acid transporter type 4 (mGAT4). []
  • Relevance: Both (S)-SNAP-5114 and 3-(3-chlorobenzyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid share the piperidine-3-carboxylic acid scaffold. Notably, both compounds feature substitutions at the nitrogen atom of the piperidine ring. While (S)-SNAP-5114 incorporates a complex {2-[tris(4-methoxyphenyl)methoxy]ethyl} substituent, the target compound features a pyridin-3-ylmethyl substituent at this position. []

[2-{(4-Chlorophenyl)(4-[125I]iodophenyl)} methoxyethyl]-1-piperidine-3-carboxylic acid ([125I]CIPCA)

  • Compound Description: [125I]CIPCA is a radioiodinated compound investigated as a potential radiotracer for studying the GABA uptake system. []
  • Relevance: This compound shares the 1-piperidine-3-carboxylic acid core structure with 3-(3-chlorobenzyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid. The key difference lies in the substitution at the nitrogen atom. While the target compound has a pyridin-3-ylmethyl group at this position, [125I]CIPCA features a more complex {2-[(4-chlorophenyl)(4-iodophenyl)methoxy]ethyl} substituent. []

1-(6-Chloropyridin-3-ylmethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

  • Compound Description: This compound exhibits a planar pyrazole ring system. []
  • Relevance: Although not sharing the piperidine core, this compound is relevant due to the presence of the 6-chloropyridin-3-ylmethyl substituent, also present in 3-(3-chlorobenzyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid. This structural similarity suggests potential exploration of similar substitutions in the context of the target compound. []

N-(Indazol-3-yl)piperidine-4-carboxylic Acids

  • Compound Description: These compounds act as allosteric inhibitors of the nuclear hormone receptor RORγt and have shown potential for treating autoimmune diseases. []
  • Relevance: This class of compounds is related to the target compound through the shared piperidine carboxylic acid core, though the specific position of the carboxylic acid group differs. The presence of the indazole group in these compounds instead of the 3-chlorobenzyl and pyridin-3-ylmethyl substituents found in the target compound highlights potential areas for further structural exploration. []

Properties

Product Name

3-(3-chlorobenzyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid

IUPAC Name

3-[(3-chlorophenyl)methyl]-1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

InChI

InChI=1S/C19H21ClN2O2/c20-17-6-1-4-15(10-17)11-19(18(23)24)7-3-9-22(14-19)13-16-5-2-8-21-12-16/h1-2,4-6,8,10,12H,3,7,9,11,13-14H2,(H,23,24)

InChI Key

SDGDIGGLXBRHFA-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CN=CC=C2)(CC3=CC(=CC=C3)Cl)C(=O)O

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)(CC3=CC(=CC=C3)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.